
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as CP-945,598, is a synthetic compound belonging to the class of piperidine-based cannabinoid receptor antagonists. It was first synthesized by Pfizer in 2000 as a potential treatment for various medical conditions, including pain, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Synthesis and QSAR Studies : Desai et al. (2008) synthesized several acetamide derivatives, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. QSAR studies indicated the importance of substituent characteristics for antibacterial activity, highlighting the compound's potential as a scaffold for developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial Activity of Novel Derivatives : Mistry, Desai, and Intwala (2009) reported the synthesis of novel thiazolidinone and acetidinone derivatives with potent antimicrobial activity. The study provides a framework for understanding how modifications in the acetamide backbone can influence biological activity, which could be relevant for the design of new compounds with enhanced efficacy (Mistry, Desai, & Intwala, 2009).
Biological Interactions
Metabolism in Human and Rat Liver Microsomes : Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is significant for understanding the metabolic pathways of chloroacetamide compounds, including potential toxicological implications, which could inform safety assessments of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and evaluated their antioxidant activity. Their findings suggest that acetamide derivatives can exhibit considerable antioxidant activity, potentially contributing to therapeutic applications (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-5-8-16(12-18(14)23-11-3-2-4-20(23)25)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCAAQKYWADGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

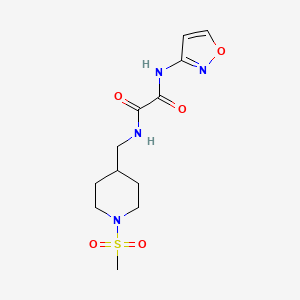

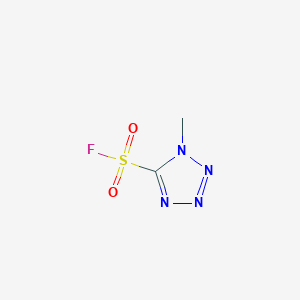
![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)

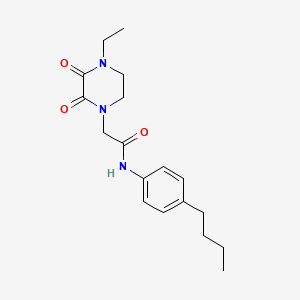

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2719722.png)
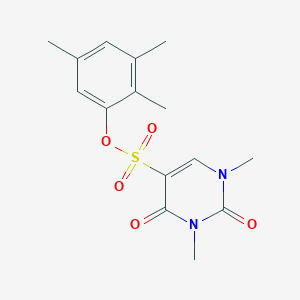
![N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2719725.png)
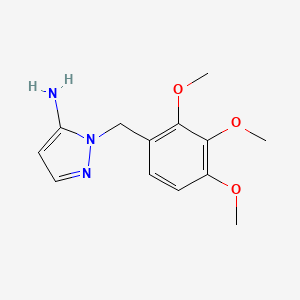
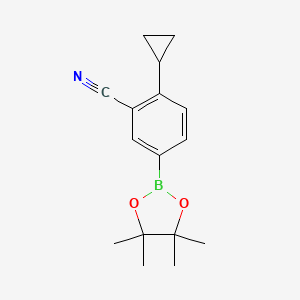
![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)